molecular formula C25H14Cl2N8O6 B12486320 N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(7-nitro-2,1,3-benzoxadiazol-4-amine)

N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(7-nitro-2,1,3-benzoxadiazol-4-amine)

Cat. No.: B12486320
M. Wt: 593.3 g/mol
InChI Key: DHDZTIUYGYSXBI-UHFFFAOYSA-N
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Description

N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes multiple nitro and chloro substituents on a benzoxadiazole framework

Properties

Molecular Formula

C25H14Cl2N8O6

Molecular Weight

593.3 g/mol

IUPAC Name

N-[2-chloro-4-[[3-chloro-4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]methyl]phenyl]-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C25H14Cl2N8O6/c26-14-10-12(1-3-16(14)28-18-5-7-20(34(36)37)24-22(18)30-40-32-24)9-13-2-4-17(15(27)11-13)29-19-6-8-21(35(38)39)25-23(19)31-41-33-25/h1-8,10-11,28-29H,9H2

InChI Key

DHDZTIUYGYSXBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3=CC=C(C4=NON=C34)[N+](=O)[O-])Cl)Cl)NC5=CC=C(C6=NON=C56)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole core, followed by the introduction of nitro and chloro groups through nitration and chlorination reactions, respectively. The final step involves the coupling of the substituted benzoxadiazole with the appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution of the chloro groups could yield a variety of substituted derivatives.

Scientific Research Applications

N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe due to its benzoxadiazole moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The benzoxadiazole core is known for its ability to participate in electron transfer processes, which can influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE
  • N-[2-CHLORO-4-({3-CHLORO-4-[(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINO]PHENYL}METHYL)PHENYL]-7-NITRO-2,1,3-BENZOXADIAZOL-4-AMINE

Uniqueness

This compound is unique due to its specific arrangement of nitro and chloro groups on the benzoxadiazole framework. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other similar compounds, it may exhibit enhanced reactivity, binding affinity, or fluorescence properties, depending on the context of its use.

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